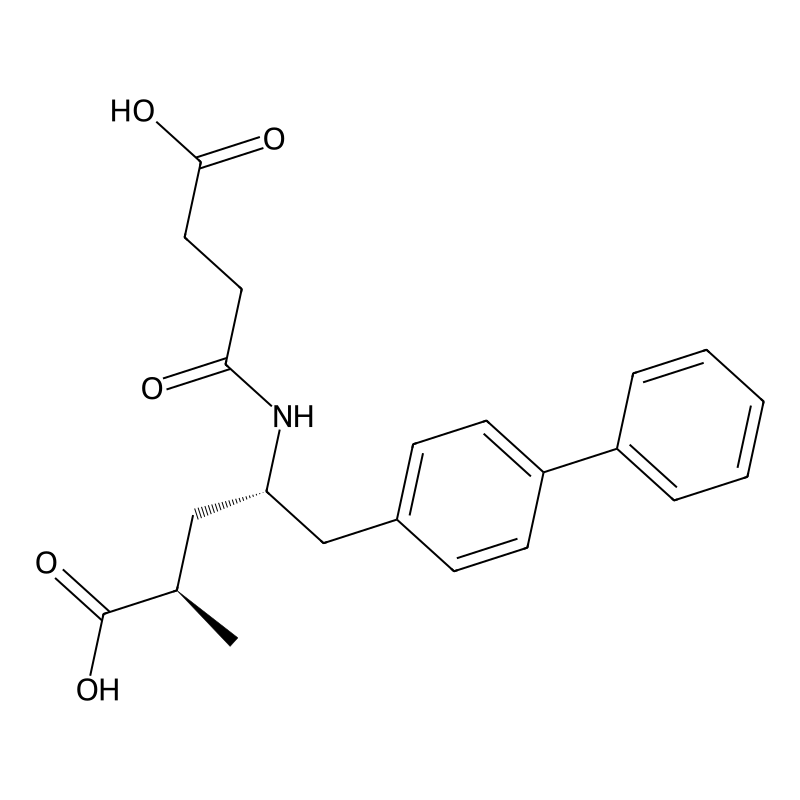Sacubitrilat

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
Sacubitril is an inactive prodrug that converts to sacubitrilat in the body. Sacubitrilat inhibits neprilysin, an enzyme that breaks down natriuretic peptides. These peptides have various functions in the heart and blood vessels, including lowering blood pressure and reducing fluid retention. By inhibiting neprilysin, sacubitrilat increases the levels of these peptides, which may contribute to its beneficial effects in heart failure [].
Use in Clinical Trials
Sacubitrilat, usually combined with valsartan (an angiotensin receptor blocker), has been extensively studied in clinical trials for heart failure with reduced ejection fraction (HFrEF). HFrEF is a condition where the heart's pumping ability is weakened.
The PARADIGM-HF trial [] is a landmark study that established sacubitrilat/valsartan as a new standard treatment for HFrEF. This large-scale trial showed that the combination therapy was superior to enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in reducing hospitalizations and cardiovascular death for HFrEF patients.
Sacubitrilat is the active metabolite of sacubitril, an antihypertensive drug primarily used in combination with valsartan for treating heart failure. The chemical structure of sacubitrilat is represented by the formula and its IUPAC name is (2R,4S)-5-{[1,1'-biphenyl]-4-yl}-4-(3-carboxypropanamido)-2-methylpentanoic acid . Sacubitrilat functions as a neprilysin inhibitor, which enhances levels of natriuretic peptides that help lower blood pressure and reduce fluid overload in heart failure patients .
Sacubitrilat's primary mechanism of action involves inhibiting neprilysin, an enzyme that breaks down natriuretic peptides (NPs) [, ]. NPs are hormones that promote sodium excretion and vasodilation, ultimately lowering blood pressure []. By inhibiting neprilysin, sacubitrilat increases circulating levels of NPs, leading to their beneficial effects on blood pressure and heart function [, ].
The primary biological activity of sacubitrilat revolves around its role as a neprilysin inhibitor. By inhibiting this enzyme, sacubitrilat increases the availability of beneficial peptides that regulate blood pressure and fluid balance. Studies have shown that sacubitrilat can reduce the risk of adverse cardiovascular events in heart failure patients by improving hemodynamic parameters and reducing mortality rates .
The synthesis of sacubitrilat involves several key steps:
- Formation of Grignard Reagent: Starting with 4-bromo-1,1'-biphenyl, a Grignard reagent is formed.
- Regioselective Reaction: This reagent reacts with (S)-epichlorohydrin.
- Mitsunobu Reaction: A Mitsunobu reaction is performed with succinimide.
- Hydrolysis: Acidic hydrolysis removes protecting groups.
- Wittig Reaction: The aldehyde formed undergoes a Wittig reaction to create an α,β-unsaturated ester.
- Asymmetric Hydrogenation: This sets the stereocenter using a ruthenium catalyst.
- Final Steps: Esterification and reaction with succinic anhydride yield sacubitrilat .
Sacubitrilat is primarily used in the treatment of heart failure when combined with valsartan. The combination drug, known as sacubitril/valsartan or Entresto, has been shown to significantly improve patient outcomes by reducing hospitalizations and mortality associated with heart failure . Ongoing research is exploring its potential applications in oncology, particularly as an anti-cancer agent due to its ability to inhibit certain pathways involved in tumor progression .
Research indicates that sacubitrilat interacts significantly with various biological targets, particularly neprilysin and angiotensin II receptors. Its binding affinity and stability within these enzyme complexes are critical for its therapeutic effects. Docking studies have demonstrated that sacubitrilat forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as an enzyme inhibitor .
Several compounds share structural or functional similarities with sacubitrilat. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Valsartan | Biphenyl structure | Angiotensin II receptor antagonist | Primarily used for hypertension |
| Entresto (sacubitril/valsartan) | Combination of both | Dual action (neprilysin inhibition + angiotensin receptor blockade) | Approved for heart failure treatment |
| Trichostatin | Hydroxamic acid derivative | Histone deacetylase inhibitor | Used mainly in cancer therapy |
| Vorinostat | Hydroxamic acid derivative | Histone deacetylase inhibitor | Specific for certain cancer types |
Sacubitrilat stands out due to its specific role as a neprilysin inhibitor and its unique application in heart failure management, differentiating it from other compounds that may target different pathways or conditions .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Minguet J, Sutton G, Ferrero C, Gomez T, Bramlage P. LCZ696 : a new paradigm for the treatment of heart failure? Expert Opin Pharmacother. 2015 Feb;16(3):435-46. doi: 10.1517/14656566.2015.1000300. Review. PubMed PMID: 25597387.
3: von Lueder TG, Wang BH, Kompa AR, Huang L, Webb R, Jordaan P, Atar D, Krum H. Angiotensin receptor neprilysin inhibitor LCZ696 attenuates cardiac remodeling and dysfunction after myocardial infarction by reducing cardiac fibrosis and hypertrophy. Circ Heart Fail. 2015 Jan;8(1):71-8. doi: 10.1161/CIRCHEARTFAILURE.114.001785. Epub 2014 Oct 31. PubMed PMID: 25362207.
4: Gu J, Noe A, Chandra P, Al-Fayoumi S, Ligueros-Saylan M, Sarangapani R, Maahs S, Ksander G, Rigel DF, Jeng AY, Lin TH, Zheng W, Dole WP. Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). J Clin Pharmacol. 2010 Apr;50(4):401-14. doi: 10.1177/0091270009343932. Epub 2009 Nov 23. PubMed PMID: 19934029.








